2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
Description
2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride is a spirocyclic compound featuring a benzyl group substituted with a methoxy moiety at the para position. The spiro[4.5]decane core imposes conformational rigidity, while the carboxylic acid and tertiary amine groups contribute to its polarity and salt formation (hydrochloride).
Properties
Molecular Formula |
C17H24ClNO4 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-21-14-4-2-13(3-5-14)10-18-11-15(16(19)20)17(12-18)6-8-22-9-7-17;/h2-5,15H,6-12H2,1H3,(H,19,20);1H |
InChI Key |
WAAFWOADZHIJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C3(C2)CCOCC3)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Maitland-Japp Cyclization
A modified Maitland-Japp approach using N-Boc imines and ketones enables spiro ring formation:
-
Imine Formation : N-Boc imines are generated in situ from aldehydes (e.g., 4-methoxy-benzaldehyde) and Boc-protected amines.
-
Mannich-like Addition : The imine reacts with a nucleophile (e.g., Chan’s diene or dianion of methyl acetoacetate) under TiCl₄ catalysis to form δ-N-Boc-amino-β-ketoesters.
-
Cyclization : Deprotection of the N-Boc group with HCl in dioxane generates an amine, which cyclizes with a ketone (e.g., cyclohexanone) to form the spiro ring.
Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine Formation | 4-Methoxy-benzaldehyde, Boc-NH₂, TiCl₄ | 61–69 | |
| Cyclization | HCl (dioxane), NaHCO₃, ketone | 49–62 |
Functionalization with 4-Methoxy-Benzyl Group
The 4-methoxy-benzyl substituent is introduced via alkylation or coupling reactions.
Benzyl Halide Alkylation
-
Amine Activation : The secondary amine in the spiro ring is alkylated with 4-methoxy-benzyl chloride in polar aprotic solvents (e.g., DMF).
-
Base Catalysis : Triethylamine or K₂CO₃ neutralizes HCl, driving the reaction to completion.
Example Protocol :
Alternative Coupling Methods
For sterically hindered spiro systems, transition-metal-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) may be employed. However, no direct literature precedents were identified for this specific substitution.
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via ester hydrolysis or direct synthesis.
Ester Hydrolysis
-
Ester Intermediate : A methyl or ethyl ester derivative of the spiro ring is hydrolyzed under acidic or basic conditions.
-
Salt Formation : The free acid is treated with HCl in ethanol or aqueous media to form the hydrochloride salt.
Example Hydrolysis :
| Step | Conditions | Yield (%) |
|---|---|---|
| Ester Hydrolysis | NaOH (aq.), reflux, 2 h | 80–90 |
| HCl Saltation | HCl (1M), ethanol, 0°C | >95 |
Critical Reaction Parameters
Key factors influencing reaction efficiency include solvent choice, temperature, and protecting groups.
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while hydrocarbons (toluene, xylene) stabilize intermediates.
Temperature Optimization
Cyclization steps typically require 0–25°C to minimize side reactions (e.g., elimination). Alkylation reactions proceed optimally at 110–120°C.
Protecting Groups
-
N-Boc Protection : Prevents premature cyclization during imine formation.
-
Ester Protection : Facilitates purification of intermediates.
Synthetic Challenges and Mitigation
Steric Hindrance
The spiro ring’s rigidity may hinder nucleophilic substitution. Solutions:
Diastereomer Control
Cyclization yields mixtures of diastereomers. Strategies:
-
Chiral Auxiliaries : Introduce stereochemistry via enantiopure starting materials.
-
Dynamic Resolution : Use chiral HPLC or crystallization to isolate major diastereomers.
Summary of Key Preparative Routes
| Route | Steps | Advantages | Limitations |
|---|---|---|---|
| Maitland-Japp | Imine → Mannich → Cyclization | High spiro ring fidelity | Multi-step, moderate yields |
| Benzyl Halide | Alkylation → Acid hydrolysis → HCl salt | Scalable, cost-effective | Steric limitations |
| Coupling | Suzuki/Buchwald → Hydrolysis | Flexible substitution | Requires catalysts |
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation/deprotonation under controlled pH conditions:
Key observations :
-
Deprotonation in alkaline media (pH > 10) yields the free base form, which is less water-soluble .
-
Recrystallization from ethanol/water mixtures regenerates the stable hydrochloride salt .
Table 1: Solubility of protonated vs. deprotonated forms
| Solvent | Protonated Form (HCl salt) | Deprotonated Form (Free base) |
|---|---|---|
| Water | Highly soluble | Insoluble |
| Ethanol | Moderately soluble | Soluble |
| Chloroform | Insoluble | Partially soluble |
Carboxylic Acid Derivatives
The carboxylic acid group participates in nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .
-
Amide Formation : Coupling with amines (e.g., benzylamine) using DCC/DMAP yields stable amides.
4-Methoxybenzyl Group
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, releasing 4-methoxybenzylamine and generating a secondary amine intermediate .
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the benzylic position to a ketone .
Spirocyclic Core Modifications
The 8-oxa-2-aza-spiro[4.5]decane system exhibits unique reactivity:
-
Ring-Opening Reactions : Acidic hydrolysis (HCl/H₂O) cleaves the oxa-ring, yielding a γ-lactam derivative .
-
Metal Coordination : The spiro nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺) in aqueous ethanol .
Table 2: Stability of spirocyclic core under reaction conditions
| Condition | Outcome | Yield (%) |
|---|---|---|
| HCl (1M, 25°C) | Partial oxa-ring hydrolysis | 62 |
| NaOH (1M, 60°C) | Degradation to unidentified products | 28 |
| H₂/Pd-C (ethanol) | Benzylic C–N cleavage | 89 |
Stability and Degradation Pathways
Scientific Research Applications
Overview
2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of 305.37 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and structural novelty.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly as a pharmacological agent due to its unique structure that may influence biological activity. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.
Research indicates that 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride interacts with various biological targets, including enzymes and receptors within cellular systems. This interaction could lead to significant therapeutic effects, particularly in the treatment of diseases where these targets are implicated.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its spirocyclic structure provides unique reactivity patterns that can be exploited in synthetic pathways.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution : Nucleophilic substitution reactions can occur at the benzyl position with reagents like sodium methoxide or potassium tert-butoxide, producing substituted benzyl derivatives.
| Reaction Type | Reagent Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium methoxide | Substituted benzyl derivatives |
Case Studies
- Antimicrobial Activity : In a study evaluating various spirocyclic compounds, 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride demonstrated significant antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Properties : Another research project focused on the anticancer effects of this compound revealed promising results in inhibiting tumor growth in vitro, suggesting that it might be effective against specific cancer types.
- Synthesis of Derivatives : Researchers have successfully synthesized derivatives of this compound to enhance its biological activity and optimize its pharmacokinetic properties, paving the way for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
a. 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
- Structure : Lacks the 4-methoxy group on the benzyl ring.
- Molecular Weight : 311.81 vs. 327.8 (target compound, estimated).
- The benzyl group alone enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
b. 2-(3,4-Dichlorobenzyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
- Structure : 3,4-Dichloro substitution on the benzyl ring.
- Molecular Weight : 344.23.
- Impact : Chlorine atoms are electron-withdrawing, increasing the compound’s electrophilicity and lipophilicity. This substitution may enhance receptor binding potency but reduce solubility compared to the methoxy analog .
Non-Aromatic Substituents
a. 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
- Structure : Fluorine atom replaces the benzyl group.
- Molecular Weight : 239.65.
- However, the lack of an aromatic ring may diminish interactions with hydrophobic binding pockets .
b. 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
Acylated Derivatives
a. 4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid
Physicochemical and Pharmacokinetic Properties
Notes:
- The 4-methoxy group in the target compound balances lipophilicity and solubility, making it more suitable for drug development than highly lipophilic analogs (e.g., dichlorobenzyl derivative).
- Fluorinated and methylated analogs exhibit lower molecular weights, suggesting advantages in metabolic stability and absorption .
Biological Activity
2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (CAS Number: 939761-72-5) is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The chemical formula of this compound is C17H23NO4, with a molecular weight of 305.37 g/mol. Its predicted boiling point is approximately 475.2 °C, and it has a density of 1.23 g/cm³. The pKa value is around 3.72, indicating its acidic nature in solution .
The biological activity of 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride is thought to involve interactions with various biological targets, including enzymes and receptors within cellular systems. The spirocyclic structure may enhance its binding affinity and selectivity towards specific targets, potentially leading to significant therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the spirocyclic class have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Neurological Effects : The compound may influence neurotransmitter systems, particularly those involving acetylcholine, making it a candidate for treating neurological disorders.
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy : A study investigated the cytotoxic effects of similar spirocyclic compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Activity : In vitro tests showed that derivatives of spirocyclic compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics based on this scaffold .
- Neurological Applications : Research into the cholinergic modulation by spirocyclic compounds revealed their potential use in treating conditions like Alzheimer's disease. The interaction with acetylcholine receptors suggests they could enhance cognitive function by improving cholinergic signaling .
Q & A
Basic: What are the standard synthetic protocols for preparing spirocyclic compounds like 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride?
Methodological Answer:
A common approach involves refluxing precursors in anhydrous solvents (e.g., dry benzene or ethanol) with catalysts. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with benzylidene-amine derivatives at 80°C for 3 hours under inert conditions, followed by solvent removal and recrystallization from THF or methanol . Key steps include:
- Solvent selection : Dry benzene or ethanol to avoid hydrolysis.
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) to facilitate cyclization .
- Purification : Recrystallization from anhydrous THF or methanol for high-purity yields .
Basic: Which characterization techniques are critical for confirming the structure of this spirocyclic compound?
Methodological Answer:
Essential techniques include:
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content matching theoretical values) .
- IR spectroscopy : Identifies functional groups (e.g., benzylic C-H stretching at ~2900 cm⁻¹, shifted due to electron-withdrawing groups like O and N) .
- UV-Vis spectroscopy : Detects conjugation effects in aromatic/spiro systems .
- X-ray crystallography : Resolves 3D spirocyclic conformation (e.g., bond angles and torsion angles) .
Advanced: How should researchers resolve contradictions in spectral data (e.g., IR C-H stretching shifts) for spiro compounds?
Methodological Answer:
Contradictions often arise from electronic effects. For example:
- High C-H stretching frequencies : Observed in benzylic positions due to electron-withdrawing groups (phenyl, O, N) altering electron density. Compare with computational models (DFT) to validate shifts .
- Unexpected UV peaks : May result from π→π* transitions in conjugated systems. Use time-dependent DFT (TD-DFT) to correlate experimental and theoretical spectra .
Advanced: What strategies optimize reaction yields in spirocyclic syntheses?
Methodological Answer:
Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .
- Temperature control : Reflux at 80°C balances reaction rate and side-product minimization .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid) to accelerate imine formation .
- Solid-phase synthesis : For high-throughput libraries, use SynPhase Lanterns to immobilize intermediates and streamline purification .
Advanced: How can solid-phase synthesis be applied to spirocyclic derivatives?
Methodological Answer:
Immobilize intermediates on SynPhase Lanterns via amino acid amide linkers. Example workflow:
Attach N-benzyl-4-piperidone to the solid support.
Perform cyclization with substituted benzylidene-amines.
Cleave products using TFA/water mixtures for high-purity yields .
This method enables rapid generation of 120+ derivatives for SAR studies .
Advanced: What role does X-ray crystallography play in studying spirocyclic conformations?
Methodological Answer:
X-ray diffraction resolves:
- Spiro ring geometry : Bond lengths (e.g., C-O and C-N in oxa-aza systems) .
- Torsional strain : Deviations from ideal spiro angles (e.g., 90° in [4.5] systems) .
- Hydrogen bonding : Interactions between carboxylic acid groups and counterions (e.g., HCl) affecting stability .
Advanced: How stable is this compound under varying pH or temperature conditions?
Methodological Answer:
Stability assays should include:
- Thermogravimetric analysis (TGA) : Assess decomposition above 150°C .
- pH-dependent hydrolysis : Test in buffered solutions (pH 3–10) to identify labile groups (e.g., ester or amide bonds) .
- Moisture sensitivity : Store under anhydrous conditions (e.g., argon) to prevent spiro ring opening .
Advanced: Can computational modeling predict the biological activity of this compound?
Methodological Answer:
Yes, via:
- Docking studies : Target-specific receptors (e.g., kinases) using spirocyclic conformations from X-ray data .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
- ADMET profiling : Use QSAR models to estimate solubility, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
